4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, difluoromethyl group, and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE typically involves multiple steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Addition of the Difluoromethyl Group: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Formation of the Sulfone Linkage: The final step involves the formation of the sulfone linkage, which can be achieved through the oxidation of sulfides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE
- 3-CYCLOPROPYL-5-(METHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE
Uniqueness
3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H18F2N4O2S |
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Molecular Weight |
344.38 g/mol |
IUPAC Name |
4-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]sulfonyl-1-ethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H18F2N4O2S/c1-4-19-9(3)13(8(2)17-19)23(21,22)20-12(14(15)16)7-11(18-20)10-5-6-10/h7,10,14H,4-6H2,1-3H3 |
InChI Key |
QKTKOEXWFJGCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2C(=CC(=N2)C3CC3)C(F)F)C |
Origin of Product |
United States |
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